![molecular formula C15H22N2OS B4534992 3,3-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}butanamide](/img/structure/B4534992.png)
3,3-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}butanamide
Description
The study of compounds with complex structures, such as 3,3-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}butanamide, involves analyzing their synthesis methods, molecular structure, and various properties. These investigations help in understanding the fundamental chemistry that governs their behavior and potential applications.
Synthesis Analysis
The synthesis of complex amides and related compounds often involves palladium-catalyzed aminocarbonylation reactions. For instance, dimethylformamide (DMF) can act as an efficient source of carbon monoxide and dimethylamine in the palladium-catalyzed aminocarbonylation of aryl bromides, leading to the formation of the corresponding aryl amides (Wan, Alterman, Larhed, & Hallberg, 2002). This method is notable for its convenience and applicability to small-scale reactions.
Molecular Structure Analysis
X-ray crystallography is a common tool for analyzing the molecular structure of complex compounds. For example, the structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate was determined using X-ray analysis, providing insight into its molecular geometry and bonding interactions (Chan, Ma, & Mak, 1977).
properties
IUPAC Name |
3,3-dimethyl-N-(2-phenylethylcarbamothioyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-15(2,3)11-13(18)17-14(19)16-10-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAHDIBKQCESHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC(=S)NCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-[(2-phenylethyl)carbamothioyl]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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